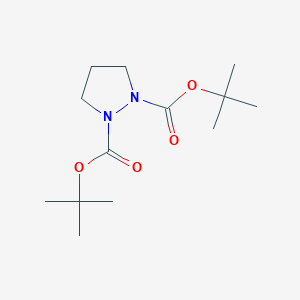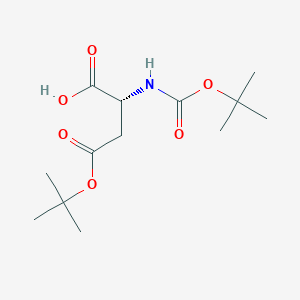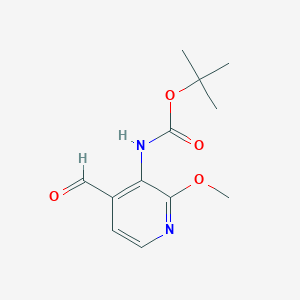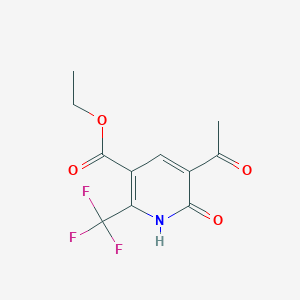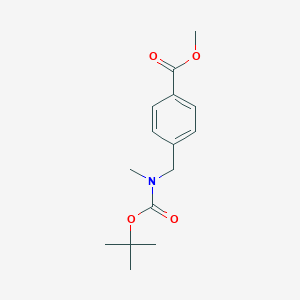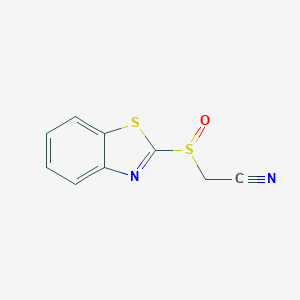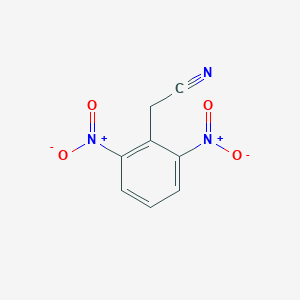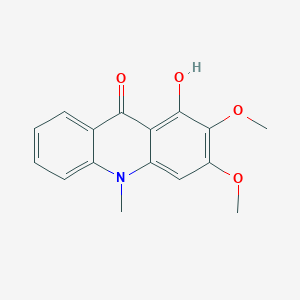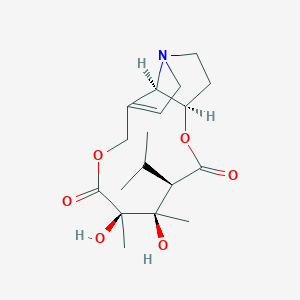
Cynaroside
科学研究应用
作用机制
生化分析
Biochemical Properties
Cynaroside plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the cell cycle signaling pathway by downregulating the expression of Cell Division Cycle 25A (CDC25A), a key enzyme involved in cell cycle progression .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been reported to markedly inhibit cell proliferation and colony formation in colorectal cancer cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to block the MET/AKT/mTOR axis by decreasing the phosphorylation level of AKT, mTOR, and P70S6K, thereby inhibiting cell growth, migration, invasion, and tumorigenesis in gastric cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been found to inhibit DNA replication and arrest cells in the G1/S phase in vitro
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been found to ameliorate methotrexate-induced enteritis in rats at doses of 10, 20, or 40 mg/kg
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to interact with enzymes such as CDC25A
准备方法
合成路线和反应条件: 木犀草苷可以通过使用 UDP-葡萄糖黄酮 7-O-β-葡萄糖基转移酶对木犀草素进行酶促糖基化来合成。 这种酶催化葡萄糖从 UDP-葡萄糖转移到木犀草素,形成木犀草苷 .
工业生产方法: 木犀草苷的工业生产通常涉及从橄榄叶等天然来源中提取。 提取过程可以通过球磨辅助提取来优化,这可以增强木犀草苷从植物细胞到溶剂的传质。 提取的最佳条件包括温度 58.4°C、溶剂与固体比 31.3 mL/g 和研磨速度 328 rpm .
化学反应分析
反应类型: 木犀草苷会发生各种化学反应,包括:
氧化: 木犀草苷可以氧化形成醌和其他氧化产物。
还原: 木犀草苷的还原会导致二氢黄酮类化合物的形成。
取代: 木犀草苷可以发生取代反应,特别是在羟基上。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
取代: 取代反应通常涉及乙酸酐和吡啶等试剂。
主要产物:
氧化: 醌和其他氧化衍生物。
还原: 二氢黄酮类化合物。
取代: 木犀草苷的乙酰化衍生物。
相似化合物的比较
木犀草苷类似于其他黄酮类糖苷,例如:
木犀草素: 木犀草苷的苷元,以其抗氧化和抗炎特性而闻名.
槲皮素: 另一种具有类似生物活性的黄酮类糖苷,包括抗氧化和抗癌作用。
芸香苷: 槲皮素的糖苷,以其血管保护作用而闻名。
独特性: 木犀草苷由于其在 7-O 位置的特定糖基化而具有独特性,与它的苷元木犀草素相比,它增强了其溶解度和生物利用度 .
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFNSGRTCBGNAN-QNDFHXLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949617 | |
| Record name | Luteolin 7-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Luteolin 7-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5373-11-5, 26811-41-6 | |
| Record name | Luteolin 7-O-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5373-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luteolin-7-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005373115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luteolin glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026811416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luteolin 7-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-5-hydroxy-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUTEOLIN 7-O-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98J6XDS46I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Luteolin 7-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
256 - 258 °C | |
| Record name | Luteolin 7-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Luteoloside has been shown to exert its anti-inflammatory effects through multiple mechanisms. It can inhibit the production of inflammatory mediators such as nitric oxide (NO) [, , ], prostaglandin E2 (PGE2) [, , ], tumor necrosis factor-alpha (TNF-α) [, ], interleukin-6 (IL-6) [], cyclooxygenase-2 (COX-2) [, , ], and inducible nitric oxide synthase (iNOS) [, , ]. Furthermore, luteoloside can suppress the activation of the NLRP3 inflammasome, leading to decreased caspase-1 activation and IL-1β secretion []. It can also inhibit the activation of macrophage/microglia []. In addition, luteoloside has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a role in reducing oxidative stress and inflammation [].
A: Research indicates that luteoloside interacts with various molecular targets in cancer cells. It can induce G0/G1 phase arrest by targeting p38 MAPK [] and G2/M phase arrest in human chronic myeloid leukemia K562 cells []. Luteoloside also inhibits the proliferation and metastasis of hepatocellular carcinoma cells by inhibiting the NLRP3 inflammasome []. Furthermore, it has been shown to inhibit AKT/mTOR signaling pathways in prostate cancer cells, leading to growth inhibition and autophagy promotion [].
A: Luteoloside exhibits neuroprotective effects by suppressing RANKL-induced osteoclastogenesis, a process implicated in neuroinflammation and neurodegeneration []. Additionally, it protects against methylglyoxal-induced damage in human dental pulp cells, suggesting a potential role in managing pulpal pathological conditions associated with diabetes [].
ANone: Luteoloside (C21H20O11) has a molecular weight of 448.38 g/mol.
A: Yes, several studies have employed spectroscopic techniques to characterize luteoloside. For instance, researchers have used fluorescence spectroscopy to investigate the interaction between luteoloside and xanthine oxidase []. Additionally, studies have utilized UV, CD, Raman, and ATR-FTIR spectroscopy to analyze the effect of luteoloside on the secondary structure of lysozyme [].
A: A study using a validated HPLC-ESI-MS/MS method investigated the pharmacokinetics of luteoloside in beagle dogs following intravenous administration []. Results showed that luteoloside was detectable in plasma after administration. Further research is necessary to fully elucidate its absorption, distribution, metabolism, and excretion profile.
A: Yes, luteoloside has shown promising results in various in vivo models. It exhibits analgesic effects in a Complete Freund's Adjuvant-induced inflammatory pain model in mice, suggesting potential for chronic pain management []. Furthermore, luteoloside suppressed lipopolysaccharide (LPS)-induced osteolysis in vivo and RANKL-induced osteoclast differentiation in vitro []. Additionally, it has demonstrated hypolipidemic effects in rats with hyperlipidemia, suggesting its potential for managing lipid disorders [].
A: Several analytical techniques have been employed for the characterization and quantification of luteoloside. High-performance liquid chromatography (HPLC) coupled with various detectors such as diode-array detection (DAD) [, , ] and tandem mass spectrometry (MS/MS) [, ] are commonly used. Thin-layer chromatography (TLC) is another technique utilized for identification []. Additionally, near-infrared (NIR) spectroscopy has been explored as a rapid method for quantifying luteoloside in plant materials [, ].
A: The diverse biological activities of luteoloside make it a promising candidate for drug development in various therapeutic areas. Its anti-inflammatory properties could be explored for treating chronic inflammatory diseases like osteoarthritis []. The anti-cancer effects of luteoloside warrant further investigation for its potential as an anti-tumor agent [, , , ]. Moreover, its neuroprotective effects hold promise for developing therapies for neurodegenerative diseases [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea](/img/structure/B190282.png)

